3-tert-butyl-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-1H-1,8-naphthyridin-2-one is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of 3-tert-butyl-1H-1,8-naphthyridin-2-one includes a naphthyridine core with a tert-butyl group at the 3-position and a ketone functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 3-tert-butyl-1H-1,8-naphthyridin-2-one, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound under acidic or basic conditions . Another method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. For example, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(dibromoethylbenzene-1,3-disulfonamide) (PBBS) can yield trisubstituted 2-amino-1,8-naphthyridines .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-tert-butyl-1H-1,8-naphthyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, derivatives of 1,8-naphthyridines have been shown to act as selective agonists for the cannabinoid receptor CB2, modulating immune responses and inflammatory pathways . The compound can also inhibit enzymes such as cyclooxygenase-2 (COX-2), reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound of the class, lacking the tert-butyl and ketone groups.
3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one: A precursor in the synthesis of 1,8-naphthyridines.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Uniqueness
3-tert-butyl-1H-1,8-naphthyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the ketone group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-tert-butyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)9-7-8-5-4-6-13-10(8)14-11(9)15/h4-7H,1-3H3,(H,13,14,15) |
InChI Key |
MJTQPGFYXPZCDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.